molecular formula C10H8N2O2 B1519057 8-Aminoquinoline-7-carboxylic acid CAS No. 914208-05-2

8-Aminoquinoline-7-carboxylic acid

Cat. No. B1519057
CAS RN: 914208-05-2
M. Wt: 188.18 g/mol
InChI Key: RYRUDAGVZPYCLN-UHFFFAOYSA-N
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Description

8-Aminoquinoline-7-carboxylic acid is a derivative of 8-Aminoquinoline, which is a pale yellow solid and is structurally analogous to 8-hydroxyquinoline . It is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs .


Synthesis Analysis

The synthesis of substituted 8-aminoquinolines has been developed using readily installable and easily deprotectable amidating reagents. Two scalable procedures were optimized under Rh III -catalyzed conditions: i) the use of pre-generated chlorocarbamates and ii) a two-step one-pot process that directly employs carbamates .


Molecular Structure Analysis

The molecular structure of 8-Aminoquinoline-7-carboxylic acid is C10H8N2O2 . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .


Chemical Reactions Analysis

The 8-aminoquinolines have been used as auxiliary chelating directing groups to assist C–H functionalization/activation . An efficient and chemoselective method has been reported to convert various N-quinolyl carboxamides to primary amides with the treatment of a stoichiometric amount of 2-iodoxybenzoic acid oxidant or the combination of a catalytic amount of 2-iodobenzoic acid and Oxone co-oxidant in mixed solvents of H2O and HFIP .

Scientific Research Applications

C–H Functionalization

8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This involves the functionalization of positions C2–C7 on the 8-aminoquinoline ring, which involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . This provides a powerful tool for the synthesis of a variety of molecules .

Synthesis of Substituted 8-Aminoquinoline

The synthesis of substituted 8-aminoquinoline is of great importance . Linking different substituents onto the quinoline parent ring can significantly change the physical and chemical properties of the ring, with the potential for future applications of economic value .

Development of New Drugs

Quinoline is a privileged scaffold that appears as an important construction motif for the development of new drugs . Many new therapeutic agents have been developed using the quinoline nucleus .

Biological and Pharmacological Activities

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Quinoline has been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Transition Metal-Catalyzed Direct C–H Activation/Functionalization

In recent years, much progress has been made in transition metal-catalyzed direct C–H activation/functionalization . 8-Aminoquinoline has been widely used in Pd-, Rh-, Ru-, Ni-, Cu-, Co-, and Fe-catalyzed C–H activation to enable various reactions .

Anticancer and Antiviral Activities

The triterpenoic acids used are oxidized forms of naturally occurring oleanolic acid and ursolic acids. Such types of derivatives are known for their anticancer and antiviral activities .

Mechanism of Action

The mechanism of action underlying the anti-Plasmodium activity of 8-Aminoquinoline derivatives is not fully understood, although it may exert its effect by inhibiting haematin polymerization and, additionally, by inducing mitochondrial dysfunction leading to the apoptotic-like death of the organism .

Future Directions

The use of 8-Aminoquinoline and its derivatives as directing groups in C–H activation/functionalization has been a significant development in recent years . Future research may focus on further optimizing these processes and exploring new applications for these compounds .

properties

IUPAC Name

8-aminoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRUDAGVZPYCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(=O)O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminoquinoline-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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